molecular formula C7H8N4 B596879 6-Methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine CAS No. 1239647-61-0

6-Methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine

Cat. No. B596879
M. Wt: 148.169
InChI Key: QNHBPULNBBLYOW-UHFFFAOYSA-N
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Description

“6-Methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine” is a heterocyclic compound with the molecular weight of 148.17 . It is a non-naturally occurring small molecule that has aroused the interest of researchers due to its potential in diverse structures in agriculture and medicinal chemistry .


Synthesis Analysis

The synthesis of “6-Methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine” and similar compounds has been related to the Biginelli-like reaction, using hydrates of arylglyoxals, β-dicarbonyl compounds, and 1H-1,2,4-triazol-5-amine . The reaction can be carried out in either a sequential or one-pot procedure .


Molecular Structure Analysis

The molecular structure of “6-Methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine” consists of two carbon and three nitrogen atoms, making it readily capable of binding in the biological system with a variety of enzymes and receptors .


Chemical Reactions Analysis

The chemical reactions involving “6-Methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine” are complex and can lead to a variety of products. For example, the reaction can provide either dihydropyrimidin-2-ones or derivatives of imidazolin-2-one, depending on the electronic properties of the substituent in the arylglyoxal molecule .

Scientific Research Applications

  • Anticancer Agents

    • Field : Medicinal Chemistry
    • Application : [1,2,4]Triazolo[1,5-a]pyrimidine and indole skeletons are used to design anticancer agents .
    • Methods : A series of [1,2,4]triazolo[1,5-a]pyrimidine indole derivatives were designed and synthesized by the molecular hybridization strategy .
    • Results : Compound H12 exhibited the most active antiproliferative activities against MGC-803, HCT-116 and MCF-7 cells, with IC50 values of 9.47, 9.58 and 13.1 μM, respectively .
  • Treatment of Alzheimer’s Disease and Insomnia

    • Field : Medicinal Chemistry
    • Application : Polycyclic systems containing [1,2,4]triazolo[1,5-a]-pyrimidine moiety are reported as corticotropin-releasing factor 1 receptor antagonists or calcium channel modulators; they can be used for treatment of Alzheimer’s disease and insomnia .
    • Methods : The synthesis of these compounds involves the fusion of two pharmaceutically active moieties, i.e., triazole and thiadiazine .
    • Results : The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .
  • Gastric Cancer Treatment

    • Field : Medicinal Chemistry
    • Application : [1,2,4]Triazolo[1,5-a]pyrimidine indole derivatives are used as anticancer agents against gastric cancer cells MGC-803 via the suppression of ERK signaling pathway .
    • Methods : A series of [1,2,4]triazolo[1,5-a]pyrimidine indole derivatives were designed and synthesized by the molecular hybridization strategy .
    • Results : Compound H12 exhibited the most active antiproliferative activities against MGC-803, HCT-116 and MCF-7 cells, with IC50 values of 9.47, 9.58 and 13.1 μM, respectively .
  • Treatment of Various Disorders

    • Field : Medicinal Chemistry
    • Application : Fatty acid-binding proteins (FABPs) isoforms, FABP4 and FABP5, have been recognized as potential therapeutic targets for some disorders, such as dyslipidemia, coronary heart disease, and diabetes .
    • Methods : The synthesis of these compounds involves the fusion of two pharmaceutically active moieties, i.e., triazole and thiadiazine .
    • Results : The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .
  • Suppression of ERK Signaling Pathway

    • Field : Medicinal Chemistry
    • Application : [1,2,4]Triazolo[1,5-a]pyrimidine indole derivatives are used as anticancer agents against gastric cancer cells MGC-803 via the suppression of ERK signaling pathway .
    • Methods : A series of [1,2,4]triazolo[1,5-a]pyrimidine indole derivatives were designed and synthesized by the molecular hybridization strategy .
    • Results : Compound H12 exhibited the most active antiproliferative activities against MGC-803, HCT-116 and MCF-7 cells, with IC50 values of 9.47, 9.58 and 13.1 μM, respectively .
  • Treatment of Various Disorders

    • Field : Medicinal Chemistry
    • Application : Among the fatty acid-binding proteins (FABPs) isoforms, FABP4 and FABP5 have been recognized as potential therapeutic targets for some disorders, such as dyslipidemia, coronary heart disease, and diabetes .
    • Methods : The synthesis of these compounds involves the fusion of two pharmaceutically active moieties, i.e., triazole and thiadiazine .
    • Results : The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .

properties

IUPAC Name

6-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4/c1-5-2-3-6-9-7(8)10-11(6)4-5/h2-4H,1H3,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNHBPULNBBLYOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC(=N2)N)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70712401
Record name 6-Methyl[1,2,4]triazolo[1,5-a]pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70712401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine

CAS RN

1239647-61-0
Record name 6-Methyl[1,2,4]triazolo[1,5-a]pyridin-2-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1239647-61-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Methyl[1,2,4]triazolo[1,5-a]pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70712401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
1
Citations
L Röder, AJ Nicholls, IR Baxendale - Molecules, 2019 - mdpi.com
Continuous flow processing was applied for the rapid replacement of an aromatic amino group with a hydride. The approach was applied to a range of aromatic heterocycles, confirming …
Number of citations: 18 www.mdpi.com

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